tert-butyl (3R,5R)-3-(tert-butoxycarbonylamino)-5-hydroxy-piperidine-1-carboxylate
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Overview
Description
Tert-butyl (3R,5R)-3-(tert-butoxycarbonylamino)-5-hydroxy-piperidine-1-carboxylate is a complex organic compound that features a piperidine ring substituted with tert-butyl groups and functional groups such as hydroxyl and tert-butoxycarbonylamino
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (3R,5R)-3-(tert-butoxycarbonylamino)-5-hydroxy-piperidine-1-carboxylate typically involves multiple steps, starting from simpler precursors. One common method involves the protection of the amine group with a tert-butoxycarbonyl group, followed by the introduction of the hydroxyl group and the formation of the piperidine ring. The reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired stereochemistry and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, scalability, and sustainability . These systems allow for precise control over reaction conditions, leading to higher yields and reduced waste.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl (3R,5R)-3-(tert-butoxycarbonylamino)-5-hydroxy-piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group can be reduced back to a hydroxyl group.
Substitution: The tert-butoxycarbonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as chromium trioxide or potassium permanganate.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as acids or bases to facilitate the removal of the tert-butoxycarbonyl group.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while reduction would regenerate the hydroxyl group.
Scientific Research Applications
Tert-butyl (3R,5R)-3-(tert-butoxycarbonylamino)-5-hydroxy-piperidine-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of fine chemicals and as an intermediate in various industrial processes
Mechanism of Action
The mechanism of action of tert-butyl (3R,5R)-3-(tert-butoxycarbonylamino)-5-hydroxy-piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The tert-butoxycarbonyl group can act as a protecting group, allowing for selective reactions at other sites on the molecule. The hydroxyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity .
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl (3R,5R)-3-amino-5-hydroxy-piperidine-1-carboxylate
- Tert-butyl (3R,5R)-3-(methoxycarbonylamino)-5-hydroxy-piperidine-1-carboxylate
Uniqueness
The combination of these functional groups allows for selective modifications and interactions, making this compound valuable in various research and industrial contexts .
Properties
Molecular Formula |
C15H28N2O5 |
---|---|
Molecular Weight |
316.39 g/mol |
IUPAC Name |
tert-butyl (3R,5R)-3-hydroxy-5-[(2-methylpropan-2-yl)oxycarbonylamino]piperidine-1-carboxylate |
InChI |
InChI=1S/C15H28N2O5/c1-14(2,3)21-12(19)16-10-7-11(18)9-17(8-10)13(20)22-15(4,5)6/h10-11,18H,7-9H2,1-6H3,(H,16,19)/t10-,11-/m1/s1 |
InChI Key |
SQJCFTKEUFZYSF-GHMZBOCLSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1C[C@H](CN(C1)C(=O)OC(C)(C)C)O |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC(CN(C1)C(=O)OC(C)(C)C)O |
Origin of Product |
United States |
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